molecular formula C13H13BrN4 B1379602 7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile CAS No. 1426958-38-4

7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

Cat. No.: B1379602
CAS No.: 1426958-38-4
M. Wt: 305.17 g/mol
InChI Key: CVFQDZIXKOIQNA-UHFFFAOYSA-N
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Description

7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile is a synthetic organic compound that belongs to the class of benzotriazole derivatives. It has the molecular formula C13H13BrN4 and a molecular weight of 305.17 g/mol. This compound is known for its unique chemical structure, which includes a bromine atom, a cyclohexyl group, and a benzotriazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile typically involves the following steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Introduction of Bromine Atom: Bromination of the benzotriazole core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction using cyclohexylamine.

    Formation of Carbonitrile Group: The carbonitrile group is introduced through a reaction with cyanogen bromide or other suitable nitrile-forming reagents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-1,2,3-benzotriazole: Lacks the bromine and carbonitrile groups.

    7-Bromo-1,2,3-benzotriazole: Lacks the cyclohexyl and carbonitrile groups.

    1-Cyclohexyl-1,2,3-benzotriazole-5-carbonitrile: Lacks the bromine group.

Uniqueness

7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile is unique due to the presence of all three functional groups: bromine, cyclohexyl, and carbonitrile. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-bromo-1-cyclohexylbenzotriazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4/c14-11-6-9(8-15)7-12-13(11)18(17-16-12)10-4-2-1-3-5-10/h6-7,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFQDZIXKOIQNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C3=C(C=C(C=C3Br)C#N)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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